Ethyl 2,6-dimethylquinoline-3-carboxylate
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Description
Ethyl 2,6-dimethylquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly synthesized or analyzed in the provided papers, related quinoline derivatives have been synthesized and studied, indicating the interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through methods such as the Friedländer synthesis. For instance, an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved using the Friedländer reaction, which is a classical method for synthesizing quinolines . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized through a C–C bond formation between isoquinolinium salts and trimethylsilyl enol ethers . These methods highlight the versatility of quinoline synthesis strategies that could potentially be applied to the synthesis of ethyl 2,6-dimethylquinoline-3-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The crystal structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate, for example, was established by X-ray structural analysis, which is a common technique for determining the precise molecular geometry of such compounds . The planarity of the quinoline ring system and the orientation of substituents can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including halogenation, etherification, and cyclization. The title compound in one study was obtained via radical bromination , while other research demonstrated the cyclization of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate to form a tricyclic quinolone . These reactions are crucial for modifying the quinoline core to obtain compounds with desired properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and reactivity. The spectroscopic properties, including UV-Vis and FT-IR spectra, provide insights into the electronic structure and functional groups present in the molecule . Additionally, computational methods like DFT can predict thermodynamic parameters and reactivity descriptors, which are valuable for understanding the behavior of these compounds under different conditions .
Scientific Research Applications
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Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They have been found to exhibit anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
- The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
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Synthetic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Additionally, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .
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Synthesis of Heterocycles
- 4-Hydroxy-2-quinolones have been used in the synthesis of various heterocycles . These heterocycles have shown unique biological activities .
- A cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .
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Green Synthetic Approaches
- There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
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Friedlaender Condensation
properties
IUPAC Name |
ethyl 2,6-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSVASJKBMFEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588881 |
Source
|
Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethylquinoline-3-carboxylate | |
CAS RN |
892874-63-4 |
Source
|
Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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